molecular formula C24H21N5O4S B3294533 5-{[4-(Furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-78-5

5-{[4-(Furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B3294533
CAS No.: 887219-78-5
M. Wt: 475.5 g/mol
InChI Key: QFMBAWAVROFGQV-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule integrating multiple pharmacophores:

  • Piperazine core: The 4-(furan-2-carbonyl)piperazine moiety is a hallmark of bioactive molecules, notably antihypertensive agents like Prazosin, which shares the furan-carbonyl-piperazine motif .
  • Triazolo-thiazole scaffold: The [1,2,4]triazolo[3,2-b][1,3]thiazole system is associated with diverse pharmacological activities, including antimicrobial and antitumor effects, as seen in related triazolo-thiadiazoles .

Properties

IUPAC Name

furan-2-yl-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c30-22(18-9-5-15-33-18)28-12-10-27(11-13-28)19(16-6-2-1-3-7-16)20-23(31)29-24(34-20)25-21(26-29)17-8-4-14-32-17/h1-9,14-15,19,31H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMBAWAVROFGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the furan-2-carbonyl piperazine intermediate: This involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions.

    Synthesis of the triazolo-thiazol core: This step involves the cyclization of appropriate precursors under high-temperature conditions.

    Coupling reactions: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the triazolo-thiazol core using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:

    Optimization of reaction conditions: Temperature, pressure, and pH are carefully controlled.

    Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).

    Biology: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.

    Industry: The compound is used as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves:

    Molecular Targets: The compound targets specific enzymes and receptors in cells, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the PI3K/Akt pathway, leading to reduced cancer cell growth.

Comparison with Similar Compounds

Structural Analogues
Compound Class Core Structure Key Substituents Reported Activities References
Piperazine-furan derivatives Piperazine + furan-2-carbonyl Quinazoline (Prazosin) Antihypertensive
Triazolo-thiadiazoles [1,2,4]triazolo[3,4-b]thiadiazole Aryl, alkyl groups Antimicrobial, antitumor
Pyrazole-thiadiazines Pyrazole + thiadiazine 3,5-Dimethylpyrazole, diazenyl groups Antimicrobial
Pyrazoline-benzothiazoles Pyrazoline + benzothiazole Methoxyphenyl, methyl groups Antidepressant, antitumor

Key Findings :

However, the triazolo-thiazole core may confer distinct receptor selectivity compared to Prazosin’s quinazoline system .

Triazolo-Thiadiazoles/Thiazoles : These compounds exhibit antimicrobial and antitumor activity, driven by electron-withdrawing substituents (e.g., chloro, nitro). The target compound’s hydroxyl group at position 6 may enhance solubility but reduce membrane permeability compared to methyl or halogenated analogs .

Pyrazole-Thiadiazines : High yields (80–86%) and moderate melting points (126–206°C) are typical for these derivatives. The target compound’s branched structure may lower crystallinity, complicating purification compared to simpler pyrazole-thiadiazines .

Toxicity Considerations : Piperazine derivatives generally exhibit low acute toxicity, but prolonged exposure may cause neurotoxicity. The triazolo-thiazole scaffold’s safety profile remains underexplored, necessitating studies akin to those on 1,2,4-triazole derivatives .

Biological Activity

Overview

The compound 5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that integrates various pharmacologically relevant structural motifs including furan, piperazine, and triazole. This unique combination suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's IUPAC name is 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , with a molecular formula of C24H21N5O4SC_{24}H_{21}N_{5}O_{4}S. The structure features a triazole-thiazole core, which is known for its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1,2,4-triazole derivatives. The presence of the triazole ring in this compound suggests potential antifungal activity. Triazoles are recognized for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. In vitro evaluations have shown that various triazole derivatives exhibit significant antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans .

CompoundMIC (μg/mL)Activity
Triazole Derivative A0.0313Excellent
Triazole Derivative B0.125Good
5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-olTBDTBD

Cytotoxicity

The cytotoxic potential of compounds featuring piperazine and triazole moieties has been documented in various cancer cell lines. For instance, studies on similar triazole derivatives have reported IC50 values as low as 0.99 μM against breast cancer cell lines (BT-474) . The mechanism often involves apoptosis induction through cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of triazole derivatives can be significantly influenced by structural modifications. For example:

  • Substituents on the phenyl ring : The introduction of halogens has been shown to enhance antifungal activity.
  • Linker variations : Modifications in the piperazine linker can alter the pharmacokinetic properties and efficacy against specific fungal strains .

Case Study 1: Antifungal Efficacy

In a comparative study of various triazole derivatives against Candida parasilosis, several compounds were tested for their Minimum Inhibitory Concentration (MIC). The results indicated that compounds with a piperazine linkage exhibited enhanced activity compared to those without.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of structurally related compounds demonstrated that derivatives containing both triazole and thiazole rings showed promising results in inhibiting tumor growth in vitro. The study utilized MTT assays to quantify cell viability post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(Furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
5-{[4-(Furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

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